molecular formula C10H17F2NO4 B1404571 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate CAS No. 1400264-85-8

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

Cat. No. B1404571
M. Wt: 253.24 g/mol
InChI Key: IEESRSKOIOREKD-UHFFFAOYSA-N
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Description

“tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is a chemical compound with the empirical formula C10H17F2NO4 . It has a molecular weight of 253.24 and is used in research and development . The molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” can be represented by the SMILES string O.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1 . The InChI representation is 1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 102-107 °C . It has a molecular weight of 235.23 g/mol . The compound has a topological polar surface area of 46.6 Ų and a complexity of 310 .

Scientific Research Applications

Synthesis of Substituted Piperidine Derivatives

Research has shown that tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate and its derivatives are valuable in the stereoselective synthesis of various piperidine derivatives. For instance, Boev and Moskalenko (2015) demonstrated the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, utilizing tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate as a key intermediate (Boev et al., 2015). Similarly, Moskalenko and Boev (2014) reported the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, another group of piperidine derivatives, through reactions involving this compound (Moskalenko & Boev, 2014).

Role in Organic Synthesis

In the context of organic synthesis, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate serves as a crucial intermediate. Xin-zhi Chen (2011) outlined an efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting the importance of this compound in the synthesis of protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).

Structural and X-ray Studies

This compound has also been a subject of structural studies. Didierjean et al. (2004) conducted X-ray studies to understand the molecular structure and characteristics of related compounds, providing insights into their molecular packing and hydrogen bonding properties (Didierjean et al., 2004).

Safety And Hazards

The safety information suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . The compound is classified as a combustible solid .

Future Directions

The compound is used for research and development . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization . This suggests potential applications in the drug discovery process .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEESRSKOIOREKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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